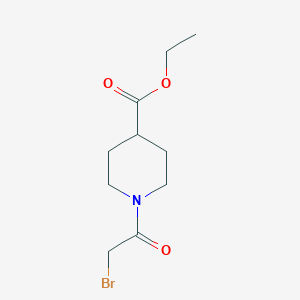

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate

概要

説明

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate is a chemical compound with the empirical formula C10H16BrNO3 . It is a solid substance and is used for proteomics research .

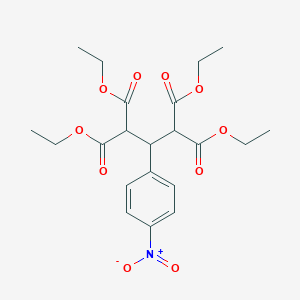

Molecular Structure Analysis

The molecular structure of Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate can be represented by the SMILES stringCCOC(C1CCN(C(CBr)=O)CC1)=O . This indicates that the molecule consists of a piperidine ring with a bromoacetyl group and an ethyl ester group attached . Physical And Chemical Properties Analysis

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate is a solid substance . It has a molecular weight of 278.14 .科学的研究の応用

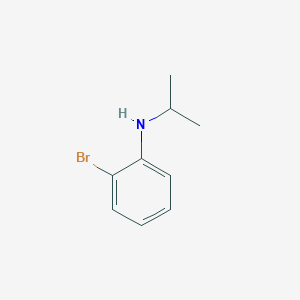

Role in Drug Design and Synthesis

Piperidines, including Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Pharmacological Applications

Piperidine derivatives have shown a wide range of pharmacological activities . The pharmaceutical applications of synthetic and natural piperidines have been covered extensively in recent scientific literature .

Biological Evaluation of Potential Drugs

Piperidine derivatives, including Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate, are often used in the discovery and biological evaluation of potential drugs . They are key components in the structure of many drugs, contributing to their biological activity .

Role in Multicomponent Reactions

Piperidines are often involved in multicomponent reactions, a type of chemical reaction where three or more reactants combine to form a product . Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate could potentially be used in such reactions .

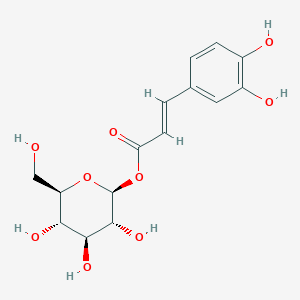

Use in Proteomics Research

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

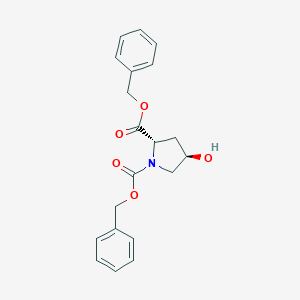

Role in the Synthesis of Piperidinones

Piperidinones are a type of organic compound that contain a piperidine ring and a ketone functional group . Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate could potentially be used in the synthesis of these compounds .

作用機序

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it’s toxic if swallowed . The precautionary statements associated with this compound are P301 + P330 + P331 + P310, which advise that if swallowed, rinse mouth, do NOT induce vomiting, and immediately call a POISON CENTER or doctor/physician .

将来の方向性

特性

IUPAC Name |

ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO3/c1-2-15-10(14)8-3-5-12(6-4-8)9(13)7-11/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOUBCZYBMZWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633420 | |

| Record name | Ethyl 1-(bromoacetyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2-bromoacetyl)piperidine-4-carboxylate | |

CAS RN |

102302-12-5 | |

| Record name | Ethyl 1-(bromoacetyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[9-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B170150.png)

![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)

![6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B170164.png)